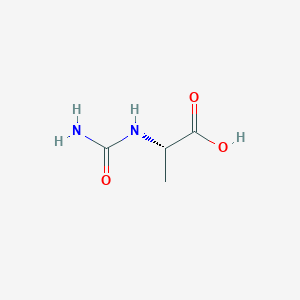

(2S)-2-(carbamoylamino)propanoic acid

Overview

Description

(2S)-2-(carbamoylamino)propanoic acid, also known as 2-Carbamoylpropionic acid (2-CPA), is an organic compound belonging to the family of carboxylic acids. It is a white crystalline powder with a molecular weight of 163.14 g/mol, and a melting point of 176-178°C. 2-CPA is an important and widely used intermediate in the synthesis of drugs and other compounds, and is also used in biochemical and physiological research.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S)-2-(carbamoylamino)propanoic acid, are pivotal as precursors for various industrial chemicals due to their versatility. They are fermentatively produced using microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial growth at concentrations lower than the desired yield. This inhibitory effect is significant since many carboxylic acids are used as food preservatives. The review by Jarboe et al. (2013) dives deep into the impact of saturated, straight-chain carboxylic acids on these microbes, aiming to identify strategies to increase microbial robustness by understanding changes in cell membrane properties and intracellular pH. The review suggests that future research should focus on molecular biology, particularly gene expression and the assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Jarboe et al., 2013).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

The increased interest in producing organic acids through fermentation, a crucial step for bio-based plastics, has sparked renewed attention in carboxylic acid removal from aqueous streams. Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids. The paper discusses solvent property models that may assist in solvent selection and regeneration strategies, aiming to guide towards regenerations that avoid further diluting already diluted streams. The review underlines the importance of solvent-swing strategies to maximize the ratio between the acid distribution coefficient in the forward extraction and the distribution coefficient in the back-extraction, minimizing energy costs (Sprakel & Schuur, 2019).

Biotechnological Routes Based on Lactic Acid Production from Biomass

Lactic acid, commercially produced by fermenting sugars in biomass, is a significant hydroxycarboxylic acid. It not only serves in synthesizing biodegradable polymers but is also considered a feedstock for green chemistry. Gao, Ma, & Xu (2011) reviewed the production of potentially valuable chemicals from lactic acid via biotechnological routes. Although some reactions are not yet applicable, due to their "greener" properties, biotechnological processes for producing lactic acid derivatives might replace chemical routes in the future. This shift to biotechnological routes is essential for sustainable development and aligns with global efforts to reduce the environmental impact of chemical production (Gao, Ma, & Xu, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-49-9 | |

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)